ethyl 1-[3-(benzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-3-carboxylate
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Overview
Description
Ethyl 1-[3-(benzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a benzenesulfonyl group, an ethylquinoline moiety, and a piperidine carboxylate group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[3-(benzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation, where the quinoline derivative is treated with benzenesulfonyl chloride in the presence of a base such as pyridine.
Formation of the Piperidine Ring: The piperidine ring can be constructed through a cyclization reaction involving a suitable precursor, such as a 1,5-diketone.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[3-(benzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to reduce the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Ethyl 1-[3-(benzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism of action of ethyl 1-[3-(benzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with protein active sites, while the quinoline moiety can intercalate with DNA or interact with other biomolecules. These interactions can modulate biological pathways and result in therapeutic effects.
Comparison with Similar Compounds
Ethyl 1-[3-(benzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-3-carboxylate can be compared with other quinoline derivatives, such as:
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinidine: An antiarrhythmic agent with a quinoline structure.
Cinchonine: An alkaloid with a quinoline moiety used in the synthesis of other compounds.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 1-[3-(benzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4S/c1-3-18-12-13-22-21(15-18)24(27-14-8-9-19(17-27)25(28)31-4-2)23(16-26-22)32(29,30)20-10-6-5-7-11-20/h5-7,10-13,15-16,19H,3-4,8-9,14,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPCIRVNLYYSJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCCC(C4)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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